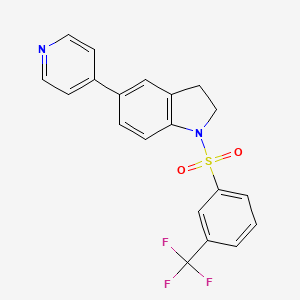

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline

Descripción

Propiedades

IUPAC Name |

5-pyridin-4-yl-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2S/c21-20(22,23)17-2-1-3-18(13-17)28(26,27)25-11-8-16-12-15(4-5-19(16)25)14-6-9-24-10-7-14/h1-7,9-10,12-13H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRITPRQJGAUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa). The results indicate significant antiproliferative activity at micromolar concentrations.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa | 12.5 | Inhibition of microtubule assembly |

In vitro studies demonstrated that at concentrations as low as 1.0 μM, the compound induced morphological changes consistent with apoptosis and enhanced caspase-3 activity significantly at higher concentrations (10.0 μM) .

Kinase Inhibition

The compound has also shown inhibitory effects on various kinases involved in cancer progression:

- EGFR : Up to 92% inhibition at 10 nM.

- PDGFRα : Inhibition rates of 67% to 77%.

- VEGFR2 : Inhibitory activity ranged from 16% to 48% at 10 nM.

These findings suggest that the compound could serve as a lead structure for developing targeted therapies against these receptors, particularly through competitive inhibition of kinase activity targeting the ATP-binding site .

Antiviral Activity

In a recent investigation, derivatives of compounds similar to this compound were tested for antiviral activity against Dengue virus (DENV). The study revealed that certain analogs exhibited potent inhibitory effects on DENV serotypes with EC50 values as low as 0.017 μM for DENV-2, indicating a promising avenue for antiviral drug development .

Material Science Applications

Beyond biological applications, the compound's unique chemical structure allows it to be explored in material science for developing novel materials with specific electronic or optical properties. Its sulfonyl group can enhance solubility and stability in various solvents, making it suitable for applications in organic electronics and photonic devices.

Synthesis and Structural Studies

The synthesis of this compound involves several steps, including the formation of the indoline scaffold and subsequent functionalization with pyridine and trifluoromethyl groups. Experimental and computational structural studies have been conducted to understand its binding interactions with biological targets better .

Case Studies

Several case studies have been documented regarding the efficacy of this compound in preclinical models:

- Study on Breast Cancer : A study evaluated the compound's effects on MDA-MB-231 cells, revealing its potential to induce apoptosis through caspase activation.

- Dengue Virus Inhibition : Another study focused on its antiviral properties against DENV, showing significant promise for further development into therapeutic agents.

Mecanismo De Acción

The mechanism by which 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline exerts its effects involves its interaction with specific molecular targets. The pyridine ring and indoline core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl phenyl sulfonyl group can enhance the compound’s stability and binding affinity, leading to more potent biological effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Indoline Derivatives

The target compound is structurally distinct from analogs in , which feature a piperidin-1-ylsulfonyl group and diverse imino substituents at the 3-position (Table 1). Key differences include:

- Core Modifications : Compounds 6a–8 () retain the indolin-2-one core, whereas the target compound has a fully saturated indoline ring. This difference impacts aromaticity and conformational flexibility .

- Sulfonyl Group : The target compound uses a 3-(trifluoromethyl)phenyl sulfonyl group, whereas analogs in employ 3-(trifluoromethyl)piperidin-1-ylsulfonyl. The aryl sulfonyl group in the target compound likely increases steric bulk and electron-withdrawing effects compared to the piperidine-linked sulfonyl group .

- Pyridinyl vs. Imino Substituents: The pyridin-4-yl group at the 5-position distinguishes the target compound from the imino-substituted analogs (6a, 6b, 8), which may alter solubility and binding affinity .

Table 1: Physical and Spectroscopic Properties of Indoline Derivatives

Sulfonyl Group Variations

- Aryl vs. Piperidinyl Sulfonyl : The target compound’s 3-(trifluoromethyl)phenyl sulfonyl group contrasts with the piperidinyl sulfonyl group in and . Aryl sulfonyl groups typically enhance thermal stability and electron deficiency, which may influence reactivity in cross-coupling reactions or enzyme inhibition .

- Trifluoromethyl Impact : The CF3 group in the target compound and 6a–8 improves resistance to oxidative metabolism, a feature shared with pharmaceuticals like Aprepitant (), which also contains trifluoromethyl groups .

Heterocyclic Core Modifications

- Indoline vs. Indole : describes 5-(Pyridin-4-yl)-1-(trifluoromethylsulfonyl)indole-3-carbonitrile (2p), which replaces the indoline core with an indole. The indole’s aromaticity may reduce solubility compared to the partially saturated indoline, affecting bioavailability .

Actividad Biológica

5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₉F₃N₂O₂S

- Molecular Weight : 336.28 g/mol

- CAS Number : Not specifically listed, but related compounds are cataloged.

The presence of a pyridine ring and a trifluoromethyl group contributes to its unique chemical properties, influencing its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases and receptors associated with cancer progression. The compound has shown activity against:

- c-MET Kinase : A key player in tumor growth and metastasis.

- Smoothened (SMO) Receptor : Involved in the Hedgehog signaling pathway, which is crucial for cell growth and differentiation.

In a study evaluating various derivatives, this compound demonstrated an IC₅₀ value of approximately 8.1 μM against c-MET, indicating moderate inhibitory activity .

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of this compound:

-

In Vitro Studies :

- The compound was tested on various cancer cell lines, showing significant cytotoxicity. For instance, it exhibited an IC₅₀ value of 12 μM against MCF-7 breast cancer cells and 15 μM against A549 lung cancer cells .

- Comparative studies with standard chemotherapeutics like 5-Fluorouracil indicated that the compound has a favorable selectivity index, suggesting lower toxicity towards normal cells while effectively targeting cancer cells.

- Mechanistic Insights :

Anti-Inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- In Vivo Studies :

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Anti-Cancer | MCF-7 | 12 | |

| A549 | 15 | ||

| Anti-Inflammatory | Inflammatory Model | N/A |

Case Studies

-

Case Study on Lung Cancer :

A study involving non-small cell lung cancer (NSCLC) models demonstrated that treatment with the compound significantly inhibited tumor growth by targeting c-MET pathways. The study reported a reduction in tumor volume by over 50% in treated groups compared to controls . -

Case Study on Inflammation :

In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups, showcasing its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 5-(Pyridin-4-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the indoline core and pyridinyl substitution. Key steps include:

- Catalyst Selection : Palladium on carbon (Pd/C) facilitates coupling reactions under inert atmospheres, as demonstrated in analogous sulfonyl-containing compounds .

- Reaction Monitoring : Thin Layer Chromatography (TLC) is essential to track intermediate formation and optimize reaction times .

- Purification : Recrystallization or column chromatography ensures high purity (>95%), with solvent polarity adjusted based on compound solubility .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons (pyridinyl and indoline rings) and confirm sulfonyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C20H14F3N3O2S) and fragmentation patterns to validate structural motifs .

- Infrared (IR) Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- Long-Term Environmental Studies : Adopt split-plot designs to assess abiotic/biotic degradation across soil, water, and air compartments, as outlined in projects like INCHEMBIOL .

- Ecotoxicology Assays : Use tiered testing (cell → organism → ecosystem levels) with standardized endpoints (e.g., LC50 for aquatic organisms) .

- Data Interpretation : Apply Principal Component Analysis (PCA) to correlate physicochemical properties (logP, solubility) with bioaccumulation potential .

Q. How can molecular docking and dynamics simulations predict the biological activity of this compound against therapeutic targets?

- Methodological Answer :

- Target Selection : Prioritize receptors (e.g., kinases, GPCRs) with structural homology to known indoline derivatives .

- Docking Workflow : Use AutoDock Vina for ligand-receptor binding affinity calculations, validating results with free-energy perturbation (FEP) simulations .

- Contradiction Resolution : Cross-reference docking scores with in vitro assays (e.g., enzyme inhibition) to address discrepancies between predicted and observed activity .

Q. What strategies resolve contradictions in published data on the compound’s physicochemical stability?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure, using HPLC to quantify degradation products .

- Meta-Analysis : Systematically review literature to identify methodological differences (e.g., solvent systems, analytical techniques) that contribute to variability .

- Theoretical Frameworks : Link stability data to Hammett substituent constants or DFT-calculated bond dissociation energies to rationalize trends .

Methodological Guidance for Reproducibility

Q. How should researchers design dose-response studies to evaluate the compound’s pharmacological effects?

- Methodological Answer :

- Dose Range-Finding : Use log-scale concentrations (e.g., 1 nM–100 µM) in cell-based assays (e.g., MTT viability tests), with positive/negative controls .

- Statistical Power : Apply randomized block designs with ≥4 replicates to account for biological variability, as seen in antioxidant activity studies .

- Mechanistic Follow-Up : Combine dose-response data with transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound .

Theoretical and Conceptual Frameworks

Q. How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., trifluoromethyl group) to biological activity using Free-Wilson or Hansch analyses .

- Kinetic Theory : Apply Michaelis-Menten kinetics to enzyme inhibition studies, comparing Km and Vmax values with known inhibitors .

- Interdisciplinary Links : Integrate synthetic chemistry data with pharmacokinetic models (e.g., PBPK) to predict in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.